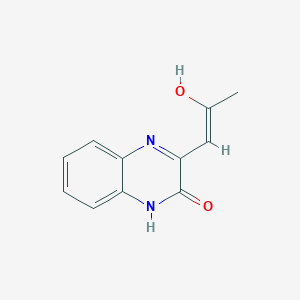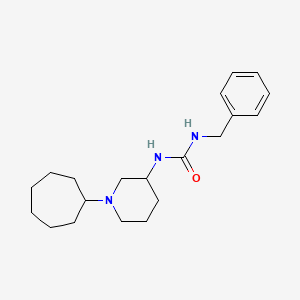
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, also known as PQQ (pyrroloquinoline quinone), is a redox cofactor that plays an important role in various biological processes. It was first discovered in bacteria in 1979 and later found to be present in higher organisms, including plants and animals. PQQ has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone functions as a redox cofactor, which means it plays a role in the transfer of electrons in various biological processes. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to activate various signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to activate the PGC-1α pathway, which is involved in the regulation of mitochondrial biogenesis and energy metabolism.
Biochemical and Physiological Effects:
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have various biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and enhanced cognitive function. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to improve cardiovascular function, reduce inflammation, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its ability to improve mitochondrial function and energy metabolism, which can help improve the accuracy and reliability of various assays. However, one of the limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential to interfere with other redox cofactors and signaling pathways, which can complicate the interpretation of results.
Zukünftige Richtungen
There are various future directions for research on 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, including the development of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone-based therapies for various diseases, the identification of new signaling pathways activated by 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone, and the optimization of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone synthesis methods. Further research is also needed to better understand the potential risks and limitations of using 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone in therapeutic applications.
Synthesemethoden
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant synthesis. Chemical synthesis involves the use of various reagents and catalysts to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone. Microbial synthesis involves the use of bacteria or fungi to produce 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone through fermentation. Plant synthesis involves the extraction of 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone from plants that naturally produce it.
Wissenschaftliche Forschungsanwendungen
3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation. 3-(2-oxopropylidene)-3,4-dihydro-2(1H)-quinoxalinone has also been shown to have neuroprotective properties, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-11(15)13-9-5-3-2-4-8(9)12-10/h2-6,14H,1H3,(H,13,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDLTSFZSEESI-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-azepanyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6053924.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)
![3-(5-bromo-2-furyl)-5-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1,2,4-oxadiazole](/img/structure/B6053935.png)
![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)

![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6053985.png)
![(2-methoxybenzyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6053993.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6053998.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)